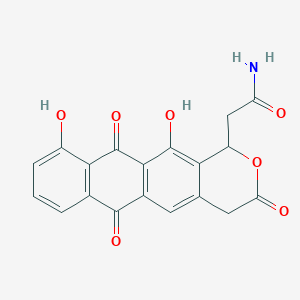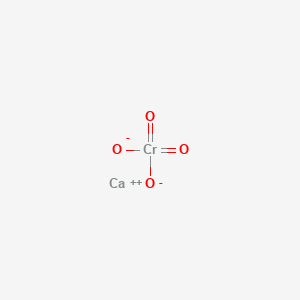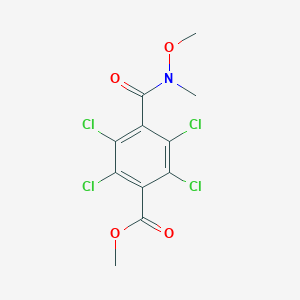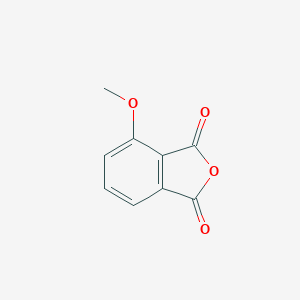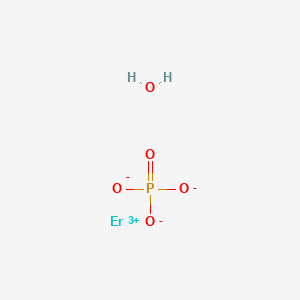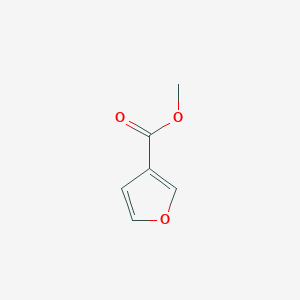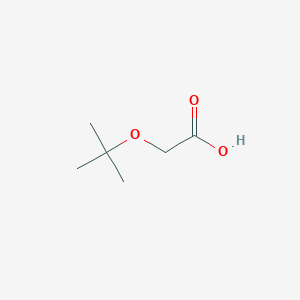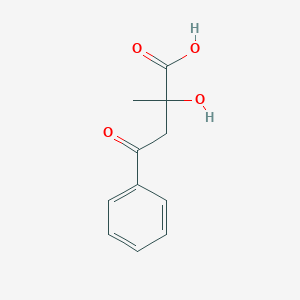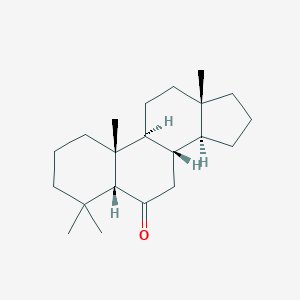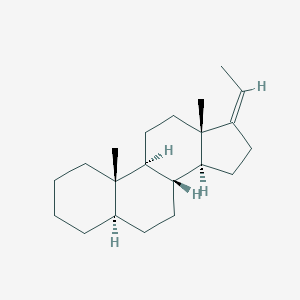
(Z)-5alpha-Pregn-17(20)-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5alpha-Pregn-17(20)-ene, also known as pregnenolone, is a natural steroid hormone that is produced in the body from cholesterol. It is a precursor to other steroid hormones, including progesterone, testosterone, and estrogen. Pregnenolone has been the subject of scientific research for many years due to its potential therapeutic applications.
Mechanism Of Action
Pregnenolone is believed to exert its effects by interacting with various receptors in the brain, including the GABA-A receptor, the NMDA receptor, and the sigma-1 receptor. It has been shown to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal excitability.
Biochemical And Physiological Effects
Pregnenolone has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which play a key role in neuronal survival and plasticity. It has also been shown to increase levels of other steroid hormones, including progesterone and DHEA.
Advantages And Limitations For Lab Experiments
Pregnenolone has several advantages as a research tool. It is a natural compound that is produced in the body, and it has a relatively low toxicity profile. However, it can be difficult to work with in the laboratory due to its low solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on (Z)-5alpha-Pregn-17(20)-ene. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its potential as a cognitive enhancer, particularly in aging populations. Further research is also needed to elucidate the precise mechanisms of action of (Z)-5alpha-Pregn-17(20)-ene and to identify potential side effects and safety concerns.
Synthesis Methods
Pregnenolone can be synthesized from cholesterol in the adrenal glands, gonads, and brain. It can also be synthesized chemically in the laboratory using various methods, including the oxidation of cholesterol and the reduction of (Z)-5alpha-Pregn-17(20)-ene acetate.
Scientific Research Applications
Pregnenolone has been studied for its potential therapeutic applications in a wide range of conditions, including Alzheimer's disease, depression, anxiety, and schizophrenia. It has been shown to have neuroprotective effects and to improve cognitive function in animal models.
properties
CAS RN |
14964-36-4 |
|---|---|
Product Name |
(Z)-5alpha-Pregn-17(20)-ene |
Molecular Formula |
C21H34 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C21H34/c1-4-15-9-11-18-17-10-8-16-7-5-6-13-20(16,2)19(17)12-14-21(15,18)3/h4,16-19H,5-14H2,1-3H3/b15-4-/t16-,17+,18+,19+,20+,21-/m1/s1 |
InChI Key |
SICNBSSTHZRCRB-SGRBLXEOSA-N |
Isomeric SMILES |
C/C=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |
SMILES |
CC=C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Canonical SMILES |
CC=C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
synonyms |
(Z)-5α-Pregn-17(20)-ene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



